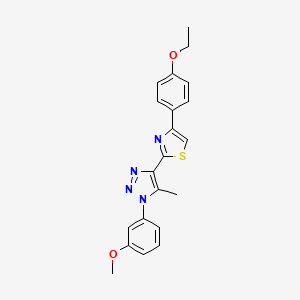

4-(4-ethoxyphenyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

The compound 4-(4-ethoxyphenyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic hybrid featuring a thiazole core linked to substituted triazole and aryl groups. The molecule combines a thiazole ring (known for bioactivity in medicinal chemistry) with a 1,2,3-triazole moiety (valued for hydrogen bonding and metabolic stability) and aryl substituents (ethoxyphenyl and methoxyphenyl) that modulate electronic and steric properties .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-4-27-17-10-8-15(9-11-17)19-13-28-21(22-19)20-14(2)25(24-23-20)16-6-5-7-18(12-16)26-3/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRVVZILKBZBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133086 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040662-57-4 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(4-ethoxyphenyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (CAS Number: 1040662-57-4) is a novel synthetic derivative that combines the structural features of thiazole and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.5 g/mol. The structure includes an ethoxy group and methoxy-substituted phenyl rings, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 1040662-57-4 |

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole structures exhibit significant antimicrobial properties. A study highlighted that triazole derivatives show promising activity against various bacterial strains, suggesting that the presence of the triazole moiety in our compound could enhance its antimicrobial efficacy. Specifically, compounds similar to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies on similar compounds reveal that they can induce apoptosis in various cancer cell lines . For instance, derivatives containing triazole rings have been evaluated for their antiproliferative effects against human cancer cell lines, showing IC50 values in the low micromolar range .

Study 1: Antitrypanosomal Activity

A recent study focused on thiazole derivatives demonstrated that specific modifications to the thiazole core significantly enhanced antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The study reported EC50 values ranging from 1 to 2 µM for compounds with similar structural features as This compound , indicating a high potential for therapeutic applications .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of related thiazole compounds on murine fibroblast cells (L929). The results indicated low toxicity profiles (LC50 > 200 µM), suggesting that these compounds can be developed further with minimal adverse effects on mammalian cells . This is crucial for drug development as it ensures selectivity towards pathogenic organisms while sparing human cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Halogen vs. Alkoxy Substituents : Chloro (Cl) and fluoro (F) substituents (e.g., in 4 and 5 ) favor isostructural crystal packing via halogen bonding, whereas methoxy/ethoxy groups increase steric bulk and alter solubility .

- Ring Systems : Thiadiazole () or benzofuran () additions introduce rigid planar structures, which may influence binding to enzymes like cyclooxygenase (COX) or antimicrobial targets.

Insights :

- Halogenated analogs (4 , 5 ) achieve higher yields (>80%) due to optimized crystallization.

- Acid-mediated syntheses (e.g., ) may require stringent conditions but enable novel ring systems.

Research Findings and Data Tables

Q & A

(Basic) What are effective synthetic routes for this compound?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A typical approach includes:

- Step 1: Preparation of triazole intermediates using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions with PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst .

- Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones.

- Step 3: Purification via recrystallization in dimethylformamide (DMF) or water-acetic acid mixtures, monitored by TLC .

Key parameters include temperature control (70–80°C) and stoichiometric ratios (1:1 molar equivalents of reactants) to minimize byproducts .

(Basic) How can its structure be characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), ethoxy/methoxy groups (δ 3.8–4.3 ppm), and triazole/thiazole protons (δ 7.1–8.0 ppm). Integrate peak areas to confirm substituent ratios .

- ¹³C NMR: Detect carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- IR Spectroscopy: Confirm functional groups via C=N stretches (1640–1680 cm⁻¹) and C-O-C stretches (1250–1300 cm⁻¹) .

- X-Ray Crystallography: Resolve 3D structure using SHELXL for refinement, checking for planarity and torsion angles (e.g., fluorophenyl group perpendicularity in isostructural analogs) .

(Advanced) How to address low yields during synthesis?

Methodological Answer:

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst Optimization: Increase Bleaching Earth Clay loading (10–15 wt%) to enhance reaction kinetics .

- Solvent Effects: Replace PEG-400 with polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature Gradients: Use stepwise heating (50°C → 80°C) to control exothermic steps .

- Byproduct Analysis: Employ LC-MS to identify impurities and adjust stoichiometry .

(Advanced) How to resolve contradictions in crystallographic data?

Methodological Answer:

Contradictions may arise from twinning, disorder, or incorrect space group assignment. Solutions include:

- Data Collection: Use high-resolution synchrotron data (d-spacing < 0.8 Å) to reduce noise .

- Refinement Tools: Apply SHELXL’s TWIN and BASF commands for twinned crystals and PART instructions for disordered moieties .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

(Advanced) How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Replace ethoxy/methoxy groups with electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic properties. For example, fluorophenyl analogs show improved COX-2 inhibition .

- Scaffold Hybridization: Fuse with benzimidazole or pyrazole moieties to enhance binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., COX-2 active site) .

- Bioisosteric Replacement: Substitute thiazole with oxadiazole to improve metabolic stability .

(Advanced) How to analyze reaction mechanisms leading to unexpected byproducts?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N-thiourea) to trace cyclization pathways .

- Computational Studies: Perform DFT calculations (Gaussian 09) to map energy profiles and identify intermediates .

- Case Study: In , phenylhydrazine yields pyrazole byproducts due to competing indole cyclization, resolved by switching to 4-methoxyphenylhydrazine .

(Basic) What analytical techniques confirm purity?

Methodological Answer:

- TLC: Monitor reactions using silica plates (hexane:ethyl acetate, 3:1) and UV visualization .

- Elemental Analysis: Compare calculated vs. observed C/H/N percentages (e.g., C: 69.48% observed vs. 69.12% calculated) .

- HPLC: Quantify purity (>95%) with a C18 column and acetonitrile-water gradient .

(Advanced) How to determine structure-activity relationships (SAR)?

Methodological Answer:

- Pharmacophore Mapping: Identify critical groups (e.g., triazole-thiazole core) using CoMFA/CoMSIA .

- Biological Assays: Test COX-1/COX-2 inhibition (IC₅₀) and compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

- Docking Studies: Align derivatives with protein targets (e.g., PDB ID: 3LN1) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.